6-Methylpyridine-2-boronic acid, mono-lithium salt

説明

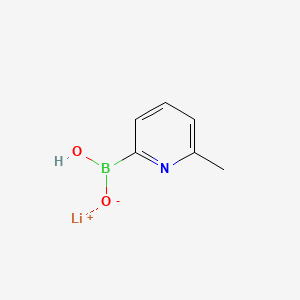

6-Methylpyridine-2-boronic acid, mono-lithium salt (CAS: 1256345-49-9) is a lithium-stabilized boronic acid derivative of 6-methylpyridine. Its molecular formula is C₆H₈BNO₂·Li, with a molecular weight of 143.89 g/mol (calculated from and ). The compound is structurally characterized by a pyridine ring substituted with a methyl group at the 6-position and a boronic acid (-B(OH)₂) group at the 2-position, stabilized by a lithium counterion (Figure 1).

特性

IUPAC Name |

lithium;hydroxy-(6-methylpyridin-2-yl)borinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BNO2.Li/c1-5-3-2-4-6(8-5)7(9)10;/h2-4,9H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQZELBTVQZTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(C1=NC(=CC=C1)C)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BLiNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694353 | |

| Record name | Lithium hydrogen (6-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-49-9 | |

| Record name | Lithium hydrogen (6-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Stoichiometry

The most straightforward method involves treating 6-methylpyridine-2-boronic acid with lithium hydroxide (LiOH) or tert-butyllithium (t-BuLi) in aprotic solvents like tetrahydrofuran (THF). The reaction proceeds via deprotonation of the boronic acid’s hydroxyl group:

Stoichiometric control is critical; excess LiOH leads to dilithium salts, while substoichiometric amounts yield impure products.

Optimization of Reaction Conditions

-

Solvent Selection : THF and 1,4-dioxane are preferred due to their ability to solubilize both reactants and stabilize the lithium intermediate. Polar protic solvents (e.g., water) are avoided to prevent boronic acid hydrolysis.

-

Temperature : Reactions are conducted at 0–25°C to minimize side reactions, with yields exceeding 85% under optimal conditions.

-

Workup : The product is isolated via rotary evaporation, followed by recrystallization from dichloromethane/hexane mixtures.

Boronate Ester Intermediate Pathway

Synthesis of Pyridin-2-Boronate Esters

A patent by DE102008010661A1 outlines a two-step process starting with 2-bromo-6-methylpyridine:

-

Transmetalation : Reacting 2-bromo-6-methylpyridine with triisopropyl borate in the presence of magnesium turnings forms the boronate ester:

The reaction requires anhydrous conditions and temperatures of −78°C to 0°C. -

Hydrolysis : The boronate ester is hydrolyzed with aqueous HCl to yield 6-methylpyridine-2-boronic acid, which is subsequently treated with LiOH to form the lithium salt.

Purification Challenges

Crude boronate esters often contain residual magnesium salts, necessitating chromatography or fractional distillation. The final lithium salt is purified via recrystallization in chlorobenzene/hexane, achieving >95% purity.

Alternative Methods and Recent Advances

Boronic Acid Activation

Activation with t-BuLi enhances electrophilicity, enabling one-pot lithiation and cross-coupling. For example, t-BuLi reacts with 6-methylpyridine-2-boronic acid to form a reactive “ate” complex, which couples with aryl halides without isolating the lithium salt.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (THF-d₈): Peaks at δ 6.56–6.97 ppm correspond to aromatic protons, while methyl groups resonate at δ 2.30–2.50 ppm.

-

¹¹B NMR : A singlet at δ 3.04 ppm confirms tetrahedral boron coordination.

-

⁷Li NMR : A resonance at δ 1.40 ppm indicates a single lithium environment at room temperature, splitting into three signals at low temperatures due to ligand exchange.

X-Ray Diffraction

Single-crystal studies reveal a trigonal-planar boron center bonded to two oxygen atoms and the pyridyl nitrogen, with lithium ions coordinated by THF molecules.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Sodium hydroxide (NaOH) is a cheaper alternative to LiOH for large-scale synthesis, though it requires post-reaction lithium exchange.

Solvent Recovery

THF and chlorobenzene are recycled via distillation, reducing environmental impact.

Challenges and Limitations

-

Moisture Sensitivity : The lithium salt is hygroscopic, requiring storage under argon.

-

Byproduct Formation : Incomplete hydrolysis of boronate esters yields dimeric boroxines, necessitating rigorous purification.

Applications in Organic Synthesis

The compound’s stability and reactivity make it ideal for:

化学反応の分析

Types of Reactions

6-Methylpyridine-2-boronic acid, mono-lithium salt undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The boronic acid can undergo substitution reactions with various electrophiles to form new compounds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under appropriate conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

6-Methylpyridine-2-boronic acid, mono-lithium salt has a wide range of applications in scientific research:

作用機序

The mechanism of action of 6-Methylpyridine-2-boronic acid, mono-lithium salt in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

類似化合物との比較

Comparison with Structurally Similar Compounds

Boronic Acid Derivatives

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | CAS Number | Key Features | References |

|---|---|---|---|---|

| 6-Methylpyridine-2-boronic acid | C₆H₈BNO₂ | 372963-50-3 | Free boronic acid; lower water solubility than lithium salt. | 7, 8, 12 |

| 6-Methylpyridine-2-boronic acid pinacol ester | C₁₂H₁₈BNO₂ | 1096689-44-9 | Boronic ester; improved stability for air-sensitive reactions. | 15, 19 |

| 6-(Methylthio)pyridin-3-ylboronic acid | C₆H₈BNO₂S | 321438-86-2 | Thioether substitution at 6-position; altered electronic properties. | 18 |

| 6-(BOC-Methylamino)pyridine-3-boronic acid | C₁₂H₁₉BN₂O₄ | 1218790-80-7 | BOC-protected amine; used in peptide coupling or directed ortho-metalation. | 6 |

Key Observations :

- Lithium Salt vs. Free Acid : The lithium salt (CAS 1256345-49-9) offers superior solubility in polar solvents compared to the free acid (CAS 372963-50-3), making it preferable for aqueous-phase reactions .

- Pinacol Ester : The ester derivative (CAS 1096689-44-9) is air-stable and commonly used in anhydrous conditions, whereas the lithium salt is more reactive in cross-coupling reactions .

- Thioether Substitution : 6-(Methylthio)pyridin-3-ylboronic acid (CAS 321438-86-2) introduces a sulfur atom, which modulates electronic effects and metal coordination behavior .

Pyridine-Based Analogues

Table 2: Functional Group Variations

| Compound Name | Functional Group | Key Applications | References |

|---|---|---|---|

| 6-Methylpyridine-2-carboxaldehyde | Aldehyde (-CHO) | Intermediate in heterocyclic synthesis. | 5, 12 |

| 6-Methylpyridine-2-carbohydrazide | Hydrazide (-CONHNH₂) | Chelating agent for metal ions. | 5 |

| 6-Methylpyridine-3-carbothioamide | Thioamide (-CSNH₂) | Ligand in coordination chemistry. | 5, 14 |

| 6-Methylpyridine-2(1H)-thione | Thione (-C=S) | Metal complexation and crystal engineering | 14 |

Key Observations :

- Aldehyde and Hydrazide Derivatives : These are versatile intermediates for constructing larger molecules, such as Schiff bases or hydrazone-linked complexes .

- Thioamide and Thione Derivatives: These exhibit strong coordination to transition metals (e.g., Ru, Pd) due to sulfur's soft donor properties, unlike the boronic acid's hard Lewis acidity .

生物活性

6-Methylpyridine-2-boronic acid, mono-lithium salt is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids, including this compound, are known for their diverse applications in drug development, especially as inhibitors of various biological pathways.

6-Methylpyridine-2-boronic acid has the molecular formula C₆H₈BNO₂ and is characterized by the presence of a boronic acid functional group attached to a pyridine ring. The lithium salt form enhances its solubility and stability in biological systems, making it suitable for various applications.

Biological Activities

The biological activity of 6-Methylpyridine-2-boronic acid can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that boronic acids can serve as effective inhibitors of bacterial efflux pumps. A study highlighted that certain pyridine-3-boronic acid derivatives, structurally related to 6-Methylpyridine-2-boronic acid, exhibited significant inhibition of the NorA efflux pump in Staphylococcus aureus, leading to enhanced efficacy of co-administered antibiotics like ciprofloxacin . This suggests that 6-Methylpyridine-2-boronic acid may possess similar antimicrobial properties.

3. Enzyme Inhibition

The ability of boronic acids to act as enzyme inhibitors is well-documented. They can form reversible covalent bonds with serine residues in active sites of enzymes, which is crucial for their inhibitory action. This mechanism is particularly relevant in the context of proteases and other enzymes involved in disease pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids and their derivatives:

The mechanisms underlying the biological activities of 6-Methylpyridine-2-boronic acid include:

- Inhibition of Efflux Pumps : By inhibiting bacterial efflux pumps, this compound may enhance the effectiveness of existing antibiotics.

- Proteasome Inhibition : Similar to established drugs like bortezomib, it may disrupt protein degradation pathways critical for cancer cell survival.

- Enzyme Interaction : Its ability to interact with various enzymes could lead to significant therapeutic effects across multiple disease models.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 6-methylpyridine-2-boronic acid, mono-lithium salt?

- Methodological Answer : The synthesis typically involves lithiation of the parent boronic acid. For 6-methylpyridine-2-boronic acid (CAS 372963-50-3), the boronic acid precursor is treated with lithium hydroxide or lithium carbonate in anhydrous solvents like THF or methanol under inert conditions. Purity (>90%) can be achieved via recrystallization or column chromatography, but batch-to-batch variability may require additional quality control (e.g., NMR, LC-MS) .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Verify the aromatic proton environment and methyl group integration (δ ~2.5 ppm for CH3) .

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) for the mono-lithium salt (calculated [M+Li]+ = ~145.95 g/mol) or its pinacol ester derivative (exact mass 219.143 g/mol) .

- X-ray Crystallography : For crystalline derivatives, compare bond angles (e.g., B-O bond distances ~1.36 Å) with analogous pyridine-boronic acid structures .

Q. What solvents and storage conditions are recommended to maintain stability?

- Methodological Answer : Store under inert gas (argon) at 2–8°C in anhydrous, aprotic solvents (e.g., THF, DMF). Avoid prolonged exposure to moisture or acidic conditions, which hydrolyze the boronic acid group. Use desiccants and septum-sealed vials to prevent lithium salt degradation .

Advanced Research Questions

Q. How does the lithium counterion influence reactivity in Suzuki-Miyaura cross-coupling reactions compared to sodium or potassium salts?

- Methodological Answer : The lithium ion enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), accelerating transmetallation steps in Pd-catalyzed reactions. However, residual lithium may interfere with base-sensitive substrates. Comparative studies using Na2CO3 or K3PO4 as bases (1.5–2.0 equiv) are recommended to optimize yields. Monitor for side reactions, such as protodeboronation, via TLC or HPLC .

Q. What are the common impurities in synthetic batches, and how can they be identified?

- Methodological Answer : Impurities include:

- Deboronated byproducts : Detectable via 11B NMR (absence of ~30 ppm signal) .

- Lithium hydroxide residues : Quantify via ICP-MS or ion chromatography.

- Oxidized derivatives : Use HPLC-UV at 254 nm with a C18 column (retention time shifts indicate boroxine formation) .

Q. How can researchers address batch-to-batch variability in catalytic applications?

- Methodological Answer : Standardize synthesis protocols and implement rigorous QC:

- Peptide content analysis : Adapt methods from peptide synthesis (e.g., amino acid analysis) to quantify active boronic acid content .

- Reactivity assays : Test each batch in a model Suzuki reaction (e.g., coupling with 4-bromotoluene) to assess consistency in conversion rates .

Q. What computational tools are effective for predicting the compound’s behavior in novel reaction systems?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model the boronic acid’s electronic structure. Parameters include:

- Boron charge density : Correlates with nucleophilicity in cross-couplings.

- Solvent effects : Simulate solvation free energy in water/THF mixtures to predict aggregation tendencies .

Contradictions and Mitigation Strategies

- Purity Discrepancies : reports 90% purity, while other boronic acids (e.g., ) achieve >95%. Mitigate via preparative HPLC or repeated recrystallization in ethanol/water .

- Reactivity Variability : Differences in lithium salt vs. free acid reactivity necessitate pre-reaction standardization (e.g., titration with D2O to quantify active boron content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。